2-(4-Cyclopropylphenyl)-1,3-thiazolidine
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Overview
Description
2-(4-Cyclopropylphenyl)-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of a cyclopropyl group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropylphenyl)-1,3-thiazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-cyclopropylbenzaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropylphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-Cyclopropylphenyl)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazolidine: Lacks the cyclopropyl group, making it less sterically hindered.
2-(4-Methylphenyl)-1,3-thiazolidine: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of the cyclopropyl group in 2-(4-Cyclopropylphenyl)-1,3-thiazolidine imparts unique steric and electronic properties, making it distinct from other thiazolidine derivatives. This uniqueness can influence its chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
921611-33-8 |
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Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(4-cyclopropylphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C12H15NS/c1-2-9(1)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
AOBWJTFVGOJPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3NCCS3 |
Origin of Product |
United States |
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